molecular formula C23H20N2O4 B14919838 2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B14919838
M. Wt: 388.4 g/mol
InChI Key: MXZXASVRUPNMKF-UHFFFAOYSA-N
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Description

2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a cyano group, an anilino group, and a methoxy-naphthyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multiple steps. One common method includes the reaction of naproxenoyl chloride with different amino compounds . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the anilino and methoxy-naphthyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CYANOANILINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[2-(2-cyanoanilino)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C23H20N2O4/c1-15(16-7-8-18-12-20(28-2)10-9-17(18)11-16)23(27)29-14-22(26)25-21-6-4-3-5-19(21)13-24/h3-12,15H,14H2,1-2H3,(H,25,26)

InChI Key

MXZXASVRUPNMKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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